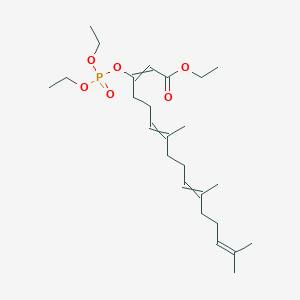
3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers), also known as 3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers), is a useful research compound. Its molecular formula is C₂₅H₄₃O₆P and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality 3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Diethoxyphosphoryloxy-7,11,15-trimethyl-hexadecatetra-2,6,10,14-enoic Acid, Ethyl Ester, (Mixture of Isomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Research into the alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts highlights a method for synthesizing ester products from natural feedstocks, such as fatty acids and their derivatives. This process is crucial for developing sustainable chemical production techniques, potentially applicable to compounds similar to the one , facilitating the creation of advanced polymers and other chemical products with improved environmental and economic efficiency (Sevostyanova & Batashev, 2023).
Fatty Acid Esters and Food Safety
The study of fatty acid esters, like 3-monochloropropane-1,2-diol (3-MCPD) esters, and their occurrence in food highlights the importance of understanding the safety and regulatory aspects of chemical compounds used in or produced by food processing. Such research underscores the necessity of monitoring and evaluating the safety of complex esters and related compounds present in the food supply, indicating potential implications for compounds with similar complexity (Gao et al., 2019).
Phthalic Acid Esters' Environmental Impact
Phthalic acid esters (PAEs) research points to the widespread environmental presence of these compounds due to their use as plasticizers, shedding light on their natural occurrence and potential biosynthesis by various organisms. This body of work contributes to understanding the ecological roles and impacts of synthetic and naturally occurring ester compounds, suggesting avenues for further exploration of complex esters in environmental contexts (Huang et al., 2021).
Chemical Degradation of Polymers by Esters
Investigations into the degradation of polymers, such as polyurethanes and polycarbonates, by esters of H-phosphonic and phosphoric acids reveal mechanisms through which complex esters can contribute to recycling and waste management strategies. This research is pivotal for developing sustainable approaches to handling polymer waste, potentially applicable to the degradation or recycling of materials containing or related to the compound (Mitova et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 3-diethoxyphosphoryloxy-7,11,15-trimethylhexadeca-2,6,10,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43O6P/c1-8-28-25(26)20-24(31-32(27,29-9-2)30-10-3)19-13-18-23(7)17-12-16-22(6)15-11-14-21(4)5/h14,16,18,20H,8-13,15,17,19H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGFSECZJBXADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CCC=C(C)CCC=C(C)CCC=C(C)C)OP(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133049 |
Source


|
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887354-51-0 |
Source


|
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(diethoxyphosphinyl)oxy]-7,11,15-trimethyl-2,6,10,14-hexadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)






![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)